

An In-depth Technical Guide to PK150: A Novel Antibacterial Agent

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Compound of Interest

Compound Name: PK150

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological properties of **PK150**, a promising antibacterial compound with potent activity against drug-resistant *Staphylococcus aureus*. The information is compiled from peer-reviewed scientific literature and is intended for a technical audience engaged in antimicrobial research and development.

Chemical Structure and Physicochemical Properties

PK150 is a synthetic small molecule, developed as a potent analog of the multi-kinase inhibitor sorafenib. Through systematic chemical modifications, its antibacterial efficacy was significantly enhanced.^[1]

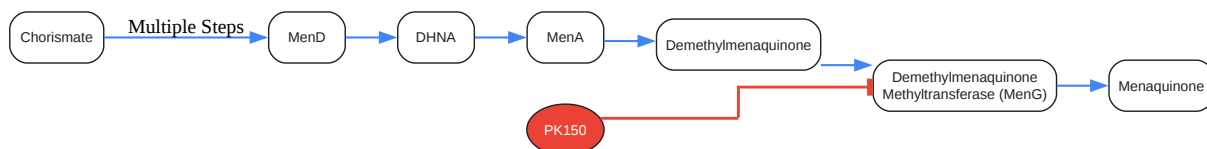
Property	Value
Chemical Formula	C ₁₅ H ₈ ClF ₅ N ₂ O ₃
Molecular Weight	394.68 g/mol
CAS Number	2165324-62-7
Appearance	Powder
Solubility	Soluble in DMSO
SMILES	<chem>C1=CC2=C(C=C1NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)OC(O2)(F)F</chem>

Mechanism of Action

PK150 exhibits a novel, dual mechanism of action that circumvents common resistance pathways, contributing to its potent bactericidal activity and low propensity for resistance development.[1][2]

Inhibition of Menaquinone Biosynthesis

PK150 interferes with the bacterial electron transport chain by inhibiting demethylmenaquinone methyltransferase (MenG, also referred to as UbiE).[3] This enzyme catalyzes a critical step in the biosynthesis of menaquinone, an essential electron carrier in the *S. aureus* respiratory chain.[2][3] Inhibition of this pathway disrupts cellular respiration and energy production, leading to bacterial cell death.

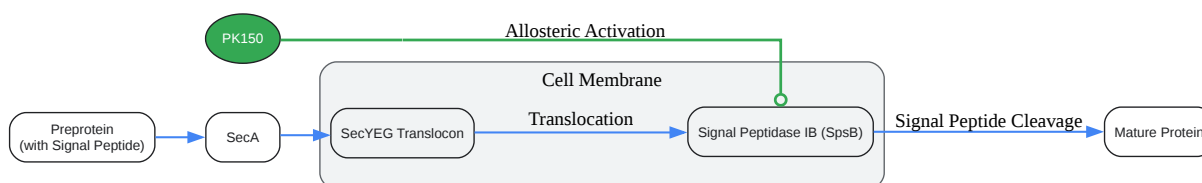


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Figure 1. Inhibition of Menaquinone Biosynthesis by **PK150**.

Allosteric Activation of Signal Peptidase IB

In a distinct mechanism, **PK150** acts as an allosteric activator of Signal Peptidase IB (SpsB). SpsB is a crucial enzyme in the bacterial protein secretion pathway, responsible for cleaving signal peptides from preproteins as they are translocated across the cell membrane via the Sec secretion pathway.[4][5] **PK150** binds to an allosteric site on SpsB, which enhances its catalytic activity. This dysregulation of protein secretion is thought to contribute to the bactericidal effect of **PK150**.



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Figure 2. Allosteric Activation of Signal Peptidase IB by **PK150**.

In Vitro Antibacterial Activity

PK150 demonstrates potent bactericidal activity against a range of *S. aureus* strains, including methicillin-sensitive (MSSA), methicillin-resistant (MRSA), and vancomycin-intermediate (VISA) isolates.

Strain Type	Representative Strains	MIC (μM)
Methicillin-Sensitive S. aureus (MSSA)	NCTC 8325, SH1000	0.3
Methicillin-Resistant S. aureus (MRSA)	ATCC 33591, USA300	0.3 - 1
Vancomycin-Intermediate S. aureus (VISA)	Mu50	0.3
Vancomycin-Resistant Enterococci (VRE)	-	3

Data compiled from Le P, et al. Nat Chem. 2020.[\[1\]](#)

Furthermore, **PK150** is effective against challenging bacterial populations, including persister cells and established biofilms. It has been shown to eradicate persister cells and reduce biofilm biomass by 80% after 24 hours of treatment.[\[1\]](#)

In Vivo Efficacy and Pharmacokinetics

The therapeutic potential of **PK150** has been evaluated in murine infection models, demonstrating its efficacy and favorable pharmacokinetic properties.

Pharmacokinetic Profile

In studies conducted in mice, **PK150** exhibited good oral bioavailability and was well-tolerated at therapeutic doses.

Parameter	Value
Oral Bioavailability	~63%
Dosing (non-toxic)	10 and 20 mg/kg (oral)
10 mg/kg (intravenous)	

Data from a murine model as reported by Le P, et al. Nat Chem. 2020.[\[1\]](#)

In Vivo Efficacy

PK150 has demonstrated significant antibacterial activity in a neutropenic mouse thigh infection model.

Model	Strain	Treatment	Outcome
Neutropenic Mouse Thigh Infection Model	MRSA ATCC 33591	20 mg/kg PK150 (oral)	10-fold reduction in CFU/g in thighs

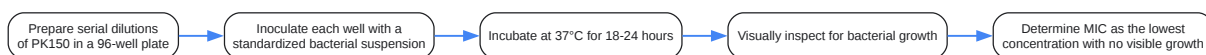
Data from Le P, et al. Nat Chem. 2020.[1]

Experimental Protocols

Detailed experimental protocols for the characterization of **PK150** are outlined below. These are based on standard methodologies in antimicrobial research and the specific details reported in the primary literature.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of **PK150** against various bacterial strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).



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Figure 3. Workflow for MIC Determination.

Biofilm Eradication Assay

The ability of **PK150** to eradicate established biofilms is assessed by growing biofilms on a suitable surface, treating with the compound, and quantifying the remaining viable bacteria.

- **Biofilm Formation:** *S. aureus* biofilms are grown in 96-well plates for 24 hours.

- **Treatment:** The planktonic cells are removed, and the established biofilms are treated with various concentrations of **PK150** for 24 hours.
- **Quantification:** The biofilm biomass is quantified using crystal violet staining, and the viability of the remaining cells is determined by colony-forming unit (CFU) counting.

Persister Cell Killing Assay

The efficacy of **PK150** against persister cells is evaluated by first isolating a population of persisters and then treating them with the compound.

- **Persister Isolation:** A stationary phase culture of *S. aureus* is treated with a high concentration of a bactericidal antibiotic (e.g., ciprofloxacin) to eliminate growing cells, leaving a population enriched with persisters.
- **Treatment:** The persister cells are then treated with **PK150** for a defined period.
- **Viability Assessment:** The number of surviving persister cells is quantified by CFU counting.

Murine Thigh Infection Model

The in vivo efficacy of **PK150** is assessed in a neutropenic mouse thigh infection model.

- **Induction of Neutropenia:** Mice are rendered neutropenic by treatment with cyclophosphamide.
- **Infection:** The thigh muscles of the mice are inoculated with a standardized suspension of *S. aureus*.
- **Treatment:** **PK150** is administered orally at specified doses and time points post-infection.
- **Bacterial Load Determination:** At the end of the treatment period, the thigh muscles are excised, homogenized, and the bacterial load is determined by CFU counting.

Conclusion

PK150 is a novel antibacterial agent with a compelling profile for the treatment of infections caused by *S. aureus*, including drug-resistant strains. Its dual mechanism of action, targeting

both menaquinone biosynthesis and protein secretion, represents a promising strategy to combat bacterial resistance. The compound's potent in vitro activity against planktonic cells, persists, and biofilms, combined with its demonstrated in vivo efficacy and favorable pharmacokinetic properties, underscores its potential as a lead candidate for further preclinical and clinical development. The detailed methodologies provided in this guide offer a framework for the continued investigation and evaluation of **PK150** and similar compounds.

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